1-(3-Bromopropyl)-1H-1,2,4-triazole hydrobromide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Applications
Triazole derivatives are significant in synthetic chemistry, serving as intermediates in the preparation of various functional materials. For instance, dibromo-triazoles and their amino derivatives are important in the synthesis of N-heterocyclic compounds, which have applications in medicinal chemistry, bio-conjugation, and materials chemistry due to their high biological activity, low toxicity, and high systemic nature (Yu et al., 2014).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles, accessible via click chemistry, exhibit diverse supramolecular interactions. These interactions enable applications in anion recognition, catalysis, and photochemistry, significantly expanding beyond the initial scope of click chemistry. The nitrogen-rich triazole core allows for the complexation of anions through hydrogen and halogen bonding, serving as versatile functional units in the design of new molecules (Schulze & Schubert, 2014).
Antimicrobial and Biological Activities
The structural versatility of triazole derivatives facilitates the exploration of novel compounds with antimicrobial, antiviral, and antitumor effects. The bioisostere nature of the 1,2,3-triazole ring allows it to mimic different functional groups, making it an excellent scaffold for the synthesis of active molecules targeting various biological activities (Bonandi et al., 2017).
Corrosion Inhibition
Triazole derivatives have been studied as corrosion inhibitors on metals in acidic media. Their efficiency as corrosion inhibitors is attributed to their ability to form protective layers on metal surfaces, reducing corrosion rates in environments such as hydrochloric acid and sulfuric acid solutions. This property is particularly valuable in industrial applications where corrosion resistance is critical (Chaitra, Mohana, & Tandon, 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Bromopropylamine derivatives are generally used as reagents to introduce propylamine groups to molecular skeletons .
Mode of Action
It’s known that bromopropylamine derivatives can interact with their targets by introducing propylamine groups . This can result in changes to the target’s structure and function.
properties
IUPAC Name |
1-(3-bromopropyl)-1,2,4-triazole;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3.BrH/c6-2-1-3-9-5-7-4-8-9;/h4-5H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBPKFUMKXSWSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCCBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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